Tegafur-d7 is a stable isotope-labeled compound, specifically a deuterated form of Tegafur. Tegafur itself is a chemotherapeutic prodrug that converts into 5-fluorouracil (5-FU) within the body, which is used in the treatment of various cancers, including gastric and colorectal cancers. The deuteration of Tegafur enhances its utility in pharmacokinetic studies and metabolic research, allowing for precise tracking and analysis of drug behavior in biological systems.
Tegafur-d7 is synthesized from Tegafur through methods that incorporate deuterium atoms into the molecular structure. This modification is crucial for studies involving isotopic labeling, which provides insights into drug metabolism and interactions without altering the fundamental therapeutic effects of the original compound.
Tegafur-d7 falls under the category of pharmaceutical compounds, specifically as an anticancer agent. It is classified as a prodrug due to its conversion into an active form (5-fluorouracil) upon administration. The compound is also categorized as a stable isotope-labeled compound, which is significant for research applications in pharmacology and toxicology.
The synthesis of Tegafur-d7 involves several methods that focus on incorporating deuterium into the Tegafur molecule.
The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final product. Techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the incorporation of deuterium into the structure.
The molecular formula of Tegafur-d7 is , with a molecular weight of 207.21 g/mol. Its IUPAC name is 5-fluoro-1-(2,3,3,4,4,5,5-heptadeuteriooxolan-2-yl)pyrimidine-2,4-dione.
This structure indicates the presence of both fluorine and multiple deuterium atoms which significantly alter its physical properties compared to non-deuterated forms.
Tegafur-d7 undergoes several chemical reactions similar to those of its parent compound Tegafur:
Common reagents used in these reactions include:
These reactions are essential for understanding the metabolic pathways and pharmacodynamics of Tegafur-d7.
Tegafur-d7 functions as a prodrug that is metabolized into 5-fluorouracil in vivo. The mechanism involves:
Data from pharmacokinetic studies using Tegafur-d7 allows researchers to better understand how variations in drug formulation affect therapeutic outcomes.
Relevant analyses include spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) that confirm structural integrity and purity during synthesis and storage.
Tegafur-d7 has several scientific applications:
Tegafur-d7 is a deuterium-enriched analogue of the chemotherapeutic prodrug tegafur, where seven hydrogen atoms at specific molecular positions are replaced by deuterium (²H), a stable hydrogen isotope. The chemical name is 5-fluoro-1-((2-²H)tetrahydrofuran-2-yl)-(3,4,5,6-²H₄)pyrimidine-2,4(1H,3H)-dione, with molecular formula C₈H₂D₇FN₂O₃. This strategic deuteration primarily targets positions influencing metabolic stability: the tetrahydrofuran ring hydrogen adjacent to oxygen and all four hydrogens on the pyrimidine ring, creating metabolically resilient C-D bonds at sites vulnerable to oxidative cleavage [2] [4]. Structural analysis reveals that deuterium substitution maintains identical molecular geometry to non-deuterated tegafur while altering vibrational frequencies and bond dissociation energies. The increased mass reduces the zero-point vibrational energy of C-D bonds by approximately 5-6 kJ/mol compared to C-H bonds, creating a significant kinetic isotope effect during enzymatic processing [6].
Table 1: Molecular Characteristics of Tegafur-d7
Property | Specification |
---|---|
Chemical Formula | C₈H₂D₇FN₂O₃ |
Molecular Weight | 207.24 g/mol |
Deuterium Positions | Tetrahydrofuran C2 position (1D); Pyrimidine ring C5/C6 positions (4D); N-H positions (2D) |
Key Structural Features | Deuterium substitution at metabolic soft spots |
Isotopic Purity | Typically ≥98% (by ¹H-NMR/MS) |
Deuterium labeling serves as a powerful tool in pharmaceutical research due to its unique biochemical properties. The kinetic isotope effect (KIE)—resulting from deuterium's higher mass and stronger covalent bonds—slows enzymatic reactions involving C-H bond cleavage, particularly those mediated by cytochrome P450 enzymes. This effect is strategically employed to: 1) Modulate drug metabolism by reducing first-pass hepatic clearance, 2) Enhance pharmacokinetic profiles by extending elimination half-lives, and 3) Minimize toxic metabolite formation that often arises from reactive intermediates [4] [6]. For tegafur, whose activation depends on CYP2A6-mediated oxidation, deuteration offers a pathway to optimize its metabolic stability without altering its pharmacological target [7]. Beyond metabolic engineering, deuterated compounds like tegafur-d7 serve as indispensable internal standards in mass spectrometry due to near-identical chromatographic behavior with protiated analogs coupled with predictable mass shifts, enabling precise quantification of drugs and metabolites in biological matrices [6]. Tritium (³H) and carbon-14 (¹⁴C) labels remain preferred for absorption, distribution, metabolism, and excretion (ADME) studies requiring high-sensitivity radiodetection, but deuterium provides a non-radioactive alternative for preliminary metabolic investigations [4] [6].
Tegafur (1-(2-tetrahydrofuryl)-5-fluorouracil) was first patented in 1967 as a 5-fluorouracil (5-FU) prodrug designed to overcome the rapid catabolism and erratic oral bioavailability of its active metabolite. Approved medically in 1972, it offered improved pharmacokinetics but faced limitations including unpredictable activation and dose-limiting neurotoxicity [2]. The subsequent development of tegafur-uracil (UFT) in the 1980s combined tegafur with uracil in a 1:4 molar ratio, leveraging uracil's inhibition of dihydropyrimidine dehydrogenase (DPD) to prolong 5-FU exposure and enhance antitumor activity [3] [7]. UFT gained approval in over 50 countries for colorectal, gastric, and breast cancers, establishing itself as a low-cost oral chemotherapeutic option [3]. The emergence of deuterated analogs represents a third-generation refinement, applying modern isotopic labeling strategies to further optimize tegafur's pharmacokinetic behavior. While specific development timelines for tegafur-d7 remain proprietary, its design aligns with the broader trend in deuterated pharmaceuticals exemplified by drugs like deutetrabenazine. Synthetic advances—particularly hydrogen isotope exchange (HIE) using iridium and ruthenium catalysts—have enabled efficient late-stage deuteration of complex molecules like tegafur, bypassing multi-step total syntheses [4] [6]. These methods allow precise deuteration at metabolically sensitive positions identified through mechanistic studies of tegafur activation [7] [8].
Table 2: Evolution of Tegafur-Based Therapeutics
Generation | Compound | Key Innovation | Limitations Addressed |
---|---|---|---|
First (1972) | Tegafur | Oral 5-FU prodrug | Poor 5-FU bioavailability |
Second (1980s) | Tegafur-uracil (UFT) | DPD inhibition by uracil | Rapid 5-FU catabolism |
Third (Modern) | Tegafur-d7 | Metabolic stabilization via deuteration | Variable activation; Toxicity from overexposure |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3